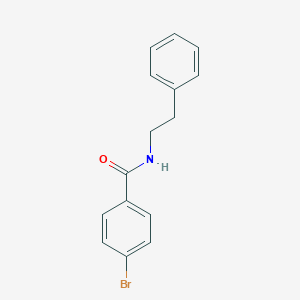
6-(Brommethyl)-1,3-dimethyl-5-nitropyrimidin-2,4(1H,3H)-dion
Übersicht
Beschreibung
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its bromomethyl group at the 6th position, two methyl groups at the 1st and 3rd positions, and a nitro group at the 5th position of the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Bromomethylation: The bromomethylation of the starting material is achieved using bromomethylating agents such as bromomethyl acetate or bromomethyl ether under acidic conditions. The reaction is usually carried out in the presence of a catalyst like zinc bromide or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromomethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methyl groups can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.
Reduction Products: The primary product is 6-(Aminomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Oxidation Products: Oxidation of methyl groups yields carboxylic acids.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes, potentially leading to the inhibition of their activity. The nitro group can undergo bioreduction, generating reactive intermediates that may further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but lacks the nitro group.
6-(Chloromethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Chlorine instead of bromine in the methyl group.
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Lacks the bromomethyl group.
Uniqueness
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
IUPAC Name |
6-(bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O4/c1-9-4(3-8)5(11(14)15)6(12)10(2)7(9)13/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFFGHBZVNCINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-({[(benzylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B377679.png)
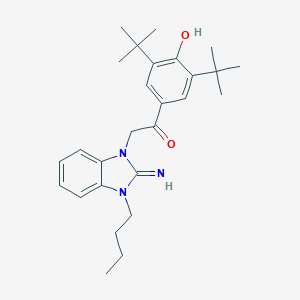

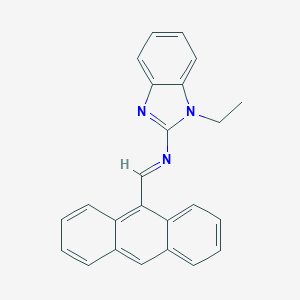

![N-[2-({[2-(1-AZEPANYL)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE](/img/structure/B377688.png)
phosphonium](/img/structure/B377689.png)
![2-{[(2-Toluidinocarbothioyl)amino]carbonyl}phenyl acetate](/img/structure/B377690.png)
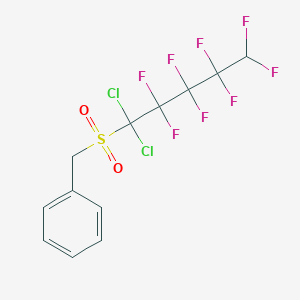
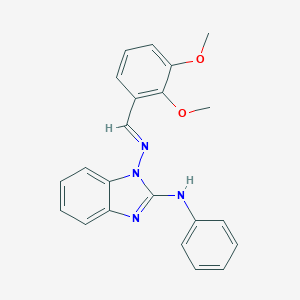
![1-[(2,3-dimethoxybenzylidene)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B377695.png)

